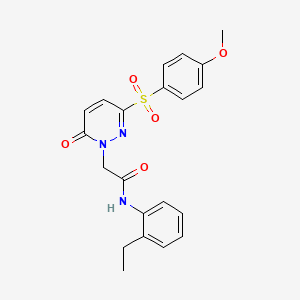

N-(2-ethylphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-ethylphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities, such as acetamide groups, substituted phenyl rings, and sulfonyl moieties, which are common in the design of biologically active molecules, including COX-2 inhibitors and kappa-opioid agonists .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the use of amino acids to introduce various substituents, as well as the reduction of nitro groups to amines, which could be relevant for the synthesis of the compound . For example, the synthesis of N-(4-amino-2-methoxyphenyl)acetamide, a precursor to an anticancer drug, involves the reduction of a nitro group to an amine using Pd/C as a catalyst under a hydrogen atmosphere . This method could potentially be adapted for the synthesis of the target compound by modifying the substituents on the phenyl rings and the core heterocyclic structure.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and crystallography. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined by HNMR, LC-MS, and X-ray crystallography, revealing intermolecular hydrogen bonds and intramolecular interactions that could influence the compound's biological activity . These techniques could similarly be applied to determine the molecular structure of "this compound" and understand its potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, as well as the nature of the substituents on the acetamide nitrogen. The papers describe the biological evaluation of these compounds, which suggests that their reactivity is crucial for their interaction with biological targets such as COX-2 and opioid receptors . The sulfonyl group, in particular, is a common feature in drug design due to its polarity and ability to engage in hydrogen bonding, which could be relevant for the target compound's reactivity and binding affinity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Acetamide derivatives typically have moderate to high polarity, which affects their solubility and pharmacokinetic profile. The presence of sulfonyl and substituted phenyl groups can also influence the compound's lipophilicity and membrane permeability, which are important factors in drug design and development .

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and related compounds have been synthesized using both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The study also involved molecular docking to understand the mode of interaction with these enzymes (Virk et al., 2018).

Environmental Chemistry

Research has been conducted on the transformation of similar compounds in aquatic systems. For instance, the breakdown of metolachlor and alachlor in aquatic field mesocosms was investigated, providing insights into the environmental behavior of these chemicals (Graham et al., 1999).

Antimicrobial Applications

Studies have been conducted on new heterocyclic compounds incorporating sulfamoyl moieties, showing promising results as antimicrobial agents. This includes the synthesis of derivatives and their in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Antimalarial and COVID-19 Research

N-(phenylsulfonyl)acetamide derivatives were studied for their in vitro antimalarial activity and characterized for their ADMET properties. Some derivatives showed promising activities and were further evaluated for their potential as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Medicinal Chemistry

Various research studies have been conducted on the synthesis and biological evaluation of N-(2-ethylphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide and related compounds for their potential medicinal applications. This includes exploration of their antinociceptive, anticancer, antidiabetic, and other pharmacological properties (Porreca et al., 2006).

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-3-15-6-4-5-7-18(15)22-19(25)14-24-21(26)13-12-20(23-24)30(27,28)17-10-8-16(29-2)9-11-17/h4-13H,3,14H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBSFOKRWTUTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-fluorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546067.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2546069.png)

![N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2546071.png)

![2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546084.png)

![2-(2-Methylphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2546085.png)

![4-cyano-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2546087.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(ethylsulfonyl)phenyl)methanone](/img/structure/B2546088.png)